N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide
Description
N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a morpholine ring, a methoxyethyl group, and a dimethylpropanamide moiety
Properties
IUPAC Name |
N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(16-14(19)15(2,3)4)13(18)17-7-9-21-10-12(17)6-8-20-5/h11-12H,6-10H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZFODLVSOGQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1CCOC)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the methoxyethyl group. The final step involves the formation of the amide bond with 2,2-dimethylpropanamide. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the amide can produce the corresponding amine.
Scientific Research Applications
N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the amide bond provides stability and specificity in binding to targets.
Comparison with Similar Compounds
Similar Compounds
N-[1-[3-(2-hydroxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide: Similar structure but with a hydroxyethyl group instead of methoxyethyl.
N-[1-[3-(2-ethoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide: Contains an ethoxyethyl group instead of methoxyethyl.
Uniqueness
The presence of the methoxyethyl group in N-[1-[3-(2-methoxyethyl)morpholin-4-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide provides unique properties such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
